molecular formula C29H30N4O7 B6483206 4-({6,7-dimethoxy-2,4-dioxo-1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1,2,3,4-tetrahydroquinazolin-3-yl}methyl)-N-[(furan-2-yl)methyl]benzamide CAS No. 1185083-33-3

4-({6,7-dimethoxy-2,4-dioxo-1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1,2,3,4-tetrahydroquinazolin-3-yl}methyl)-N-[(furan-2-yl)methyl]benzamide

Cat. No.: B6483206
CAS No.: 1185083-33-3
M. Wt: 546.6 g/mol
InChI Key: VAFJSYALVUYYCO-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring a tetrahydroquinazolin-2,4-dione core substituted with 6,7-dimethoxy groups, a pyrrolidine moiety linked via a 2-oxoethyl chain, and an N-[(furan-2-yl)methyl]benzamide side chain. The tetrahydroquinazolinone scaffold is a pharmacophoric motif known for its role in kinase inhibition and antibacterial activity . The pyrrolidine group, a five-membered secondary amine, may contribute to solubility and metabolic stability, while the furan-methyl benzamide side chain introduces aromatic and hydrogen-bonding interactions .

Properties

IUPAC Name

4-[[6,7-dimethoxy-2,4-dioxo-1-(2-oxo-2-pyrrolidin-1-ylethyl)quinazolin-3-yl]methyl]-N-(furan-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30N4O7/c1-38-24-14-22-23(15-25(24)39-2)32(18-26(34)31-11-3-4-12-31)29(37)33(28(22)36)17-19-7-9-20(10-8-19)27(35)30-16-21-6-5-13-40-21/h5-10,13-15H,3-4,11-12,16-18H2,1-2H3,(H,30,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAFJSYALVUYYCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)N(C(=O)N2CC(=O)N3CCCC3)CC4=CC=C(C=C4)C(=O)NCC5=CC=CO5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30N4O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

546.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Core Modifications

  • Tetrahydroquinazolinone vs.
  • Pyrrolidine vs. Piperidine : The pyrrolidine group in the target compound (5-membered ring) offers less steric hindrance than the piperidine (6-membered) in , which could influence target selectivity.

Substituent Effects

  • 6,7-Dimethoxy Groups : Present in both the target compound and , these groups are associated with enhanced hydrophobic interactions in kinase-binding pockets .

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s synthesis likely parallels methods in , involving sequential substitutions of halogenated intermediates with pyrrolidine and benzamide groups under basic conditions.
  • Structure-Activity Relationships (SAR): The 2-oxoethyl linker between the quinazolinone and pyrrolidine may reduce rigidity, improving adaptability to binding sites . The furan-methyl group’s electronegativity could enhance interactions with polar residues in target proteins compared to alkyl chains in .
  • Limitations: No direct biological data for the target compound were found in the evidence; its predicted activities are inferred from structural analogues.

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